Bacteriocin plantarican ASM1

Antimicrobial Potency Glycocin Structure-Activity Bacteriocin IC₅₀

Plantaricin ASM1 (PASM1) is a 43-amino-acid, ribosomally synthesised antimicrobial peptide (bacteriocin) produced by Lactiplantibacillus plantarum strain A-1. It belongs to the glycocin family (Class I modified bacteriocins), characterised by the covalent attachment of carbohydrate moieties essential for inhibitory activity.

Molecular Formula
Molecular Weight
Cat. No. B1578118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacteriocin plantarican ASM1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacteriocin Plantaricin ASM1 (PASM1) – A Plasmid-Encoded, O/S-Diglycosylated Glycocin with Defined Molecular Identity for Procurement Specification


Plantaricin ASM1 (PASM1) is a 43-amino-acid, ribosomally synthesised antimicrobial peptide (bacteriocin) produced by Lactiplantibacillus plantarum strain A-1 [1]. It belongs to the glycocin family (Class I modified bacteriocins), characterised by the covalent attachment of carbohydrate moieties essential for inhibitory activity. PASM1 carries two N-acetylglucosamine (GlcNAc) modifications: an O-linkage at Ser18 and a rare S-linkage at Cys43 [2]. Its production is encoded on the 11,905 bp plasmid pA1_ASM1, and the mature peptide has a measured monoisotopic mass of 5044.97 Da, stabilised by two intramolecular disulfide bonds [3]. The three-dimensional solution NMR structure (PDB 2MVI) reveals a helix-loop-helix Cs α/α fold [4]. These discrete molecular features constitute the primary specification criteria for scientific procurement.

Why Generic Class I or Class II Bacteriocins Cannot Substitute for Plantaricin ASM1 in Defined Applications


Plantaricin ASM1 cannot be interchanged with other bacteriocins, including nisin A or other plantaricins, because its antimicrobial activity is inextricably dependent on its unique O/S-diglycosylation pattern. Deglycosylation abolishes inhibitory activity, confirming that the GlcNAc moieties at Ser18 and Cys43 are not accessory features but functional requisites [1]. Consequently, any heterologously expressed or chemically synthesised peptide lacking these post-translational modifications will be inactive. Furthermore, PASM1 exhibits a narrow, genus-specific inhibitory spectrum targeting lactic acid bacteria (Lactobacillus, Leuconostoc, Enterococcus), in contrast to the broader Gram-positive spectrum of nisin A or the variable spectra of other plantaricins [2]. Even its closest homologue, glycocin F (GccF), differs by five amino acid substitutions in the C-terminal tail, resulting in a measurably lower IC₅₀ against a common indicator strain [3]. These structure-activity and spectrum constraints mean that generic bacteriocin procurement without verification of glycosylation status, plasmid origin, and sequence identity carries a high risk of zero antimicrobial activity.

Quantitative Evidence Guide for Plantaricin ASM1 Selection: Head-to-Head Comparisons with Nisin A, Glycocin F, and Other Bacteriocins


IC₅₀ Potency Comparison: Plantaricin ASM1 vs Glycocin F (GccF) Against Lactobacillus plantarum Indicator Strain

In a direct head-to-head comparison under identical experimental conditions, plantaricin ASM1 (PASM1) exhibited an IC₅₀ of approximately 1.5 nM against a Lactobacillus plantarum indicator strain, compared to 0.9 nM for its closest homologue, glycocin F (GccF). Both measurements were performed at pH 5.6. The 1.67-fold lower potency of ASM1 is attributed to five amino acid differences, all located in the flexible C-terminal tail, including a SerASM134HisGccF substitution [1].

Antimicrobial Potency Glycocin Structure-Activity Bacteriocin IC₅₀

pH Stability Advantage: Plantaricin ASM1 Retains Activity in Neutral and Weak Alkaline Environments Compared to Nisin A

The primary publication reports that PASM1 'showed stability in a wide pH range compared to nisin A' and was specifically screened from over 400 LAB strains for 'stability even in neutral and weak alkaline pH' [1]. Nisin A, by contrast, is documented to 'exhibit antimicrobial activity only under acidic conditions' [2]. The screening rationale targeted foods with pH 7.5–8.0, and the producer strain A-1 was verified to grow well at pH 7.5 [1]. While exact residual activity percentages across the full pH range are not numerically reported in the accessible abstract for PASM1, the cross-study comparison with nisin's well-established acid-only activity profile constitutes a meaningful differential for applications requiring neutral-pH efficacy.

pH Stability Food Biopreservation Nisin Limitation

Unique Post-Translational Modification: O/S-Diglycosylation with S-GlcNAcylation at Cys43 as a Structural Determinant of Activity

Plantaricin ASM1 is confirmed as an O/S-diglycosylated bacteriocin bearing O-linked GlcNAc at Ser18 and S-linked GlcNAc at Cys43 [1]. The S-glycosidic linkage to cysteine is a rare post-translational modification in bacteria, first reported in glycocin F and subsequently confirmed in ASM1 [2]. Deglycosylation of the peptide abolishes antimicrobial activity, and removal of the C-terminal tail (including the S-GlcNAc site) yields a fragment (ASM1₁–₃₂) with an IC₅₀ of 370 nM—approximately 250-fold less potent than the full-length peptide [3]. Among characterised glycocins, only glycocin F, ASM1 and enterocin F4-9 are unequivocally 'glycoactive' (i.e., glycosylation essential for activity) [4]. This is a class-level inference: the vast majority of bacteriocins (including all class II unmodified peptides) lack this modification entirely and cannot replicate the glycoactive mechanism.

S-Glycosylation Post-Translational Modification Glycoactivity

Plasmid-Encoded Biosynthesis on pA1_ASM1: Defined Genetic Locus for Traceable Production and Quality Control

The complete ASM1 biosynthetic gene cluster (asmH←→asmABCDE→F) resides on the 11,905 bp plasmid pA1_ASM1 (GenBank accession KU896918), not on the Lactobacillus plantarum A-1 chromosome [1]. The plasmid is curable by novobiocin, and loss of pA1_ASM1 abolishes ASM1 production. The gene organisation is identical to that of the gcc (glycocin F) cluster, but amino acid sequence identity across all Asm and Gcc proteins averages only ~69%, with the highest identity (100%) confined to the first 30 residues of the mature peptide scaffold [2]. By contrast, many other plantaricins (e.g., plantaricin EF, JK, NC8) are encoded on the chromosome within the pln locus and are regulated by a conserved three-component regulatory system [3]. This plasmid-encoded nature provides a discrete, transferable genetic unit that facilitates heterologous expression and simplifies lot-to-lot production traceability.

Plasmid Biology Bacteriocin Genetic Locus Biosynthesis Traceability

Defined Narrow Inhibitory Spectrum Targeting Lactic Acid Bacteria Genera: Specificity Profile for Targeted Applications

Plantaricin ASM1 displays a narrow, genus-restricted antibacterial spectrum. The original characterisation paper reports inhibitory activity against Gram-positive lactic acid bacterial species specifically within the genera Lactobacillus, Leuconostoc, and Enterococcus, including L. plantarum, L. pentosus, L. curvatus, L. lindneri, L. mesenteroides, and E. faecalis [1]. This is a distinctly narrower spectrum compared to nisin A, which inhibits a broad range of Gram-positive bacteria including Staphylococcus, Bacillus, Listeria, and Clostridium species [2], or compared to broad-spectrum plantaricins such as KL-1Y, which inhibits both Gram-positive and Gram-negative bacteria including Salmonella enterica [3]. PASM1's narrow LAB-targeting spectrum is a direct consequence of its glycocin mechanism and can be an advantage in applications where preservation of non-LAB microflora is desired.

Antimicrobial Spectrum Genus Specificity Lactic Acid Bacteria

Thermostability Profile Supporting Food Processing Compatibility: Heat-Stable but Protease-Sensitive

Plantaricin ASM1 is described as 'heat-stable' in the primary characterisation, with the screening criterion specifically targeting bacteriocins that retain activity after heat exposure [1]. Concomitantly, PASM1 is 'digested by trypsin', confirming its proteinaceous nature and susceptibility to proteolytic degradation [1]. This dual profile—heat-stable yet protease-digestible—is characteristic of class II bacteriocins and contrasts with class I lantibiotics (e.g., nisin A), which contain thioether bridges that confer resistance to both heat and certain proteases [2]. While exact residual activity percentages at specific temperatures (e.g., 100 °C, 121 °C) are not numerically reported in the accessible abstract for PASM1, the heat-stability classification is an experimentally determined phenotypic property established during the original screening and purification workflow.

Thermostability Food Processing Protease Sensitivity

Validated Application Scenarios for Plantaricin ASM1 Based on Quantitative Differentiation Evidence


Biopreservation of Non-Acidic and Neutral-pH Fermented Foods Where Nisin A Fails

The demonstrated stability of PASM1 in neutral and weak alkaline pH, directly contrasted with nisin A's acid-only activity window [1], makes ASM1 a candidate biopreservative for food matrices with pH ≥ 6.0. The original screening explicitly targeted foods such as tortillas (pH 7.5–8.0), and the producer strain was confirmed to grow at pH 7.5 [1]. This scenario is directly supported by the pH differential evidence (Evidence Item 2) and the narrow LAB-targeted spectrum (Evidence Item 5), which enables selective suppression of spoilage LAB without affecting non-LAB starter cultures or food-grade microorganisms.

Structural Biology and Glycocin Mechanism-of-Action Studies Requiring Defined Glycosylation Status

The availability of an experimentally determined solution NMR structure (PDB 2MVI) with confirmed O- and S-linked GlcNAc modifications [2], combined with the quantitative activity data linking glycosylation to potency (250-fold activity loss upon truncation; complete loss upon deglycosylation, Evidence Item 3), positions ASM1 as a validated tool compound for investigating glycocin structure-activity relationships. Researchers studying S-glycosylation as a rare bacterial PTM can use the fully characterised ASM1 scaffold as a reference standard against which mutant or synthetic variants can be benchmarked using the published IC₅₀ of 1.5 nM at pH 5.6 (Evidence Item 1).

Heterologous Expression and Genetic Engineering Using a Defined Plasmid-Based Biosynthetic System

The complete ASM1 gene cluster residing on the sequence-characterised, novobiocin-curable plasmid pA1_ASM1 (11,905 bp; GenBank KU896918) [3] offers a discrete genetic module for transfer into alternative expression hosts. The identical gene organisation to the gcc cluster but with ~69% average amino acid identity across Asm/Gcc proteins (Evidence Item 4) enables comparative heterologous expression studies. This application scenario leverages the plasmid-encoded nature as a procurement advantage: the plasmid can be isolated, sequenced for identity confirmation, and transferred independently of the parental A-1 strain.

Targeted Antimicrobial Selectivity in Mixed-Culture Fermentations Requiring Non-LAB Microflora Preservation

The narrow inhibitory spectrum restricted to Lactobacillus, Leuconostoc, and Enterococcus species (Evidence Item 5) supports applications in mixed-culture fermentations where broad-spectrum bacteriocins like nisin A would indiscriminately eliminate beneficial Gram-positive flora. The thermostability profile (Evidence Item 6) further supports incorporation into processes involving thermal treatment steps. This scenario is directly derived from the spectrum data reported in Hata et al. (2010) and the comparative analysis with broad-spectrum alternatives.

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